molecular formula C13H12N2OS B2570834 4-(Propylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-43-3

4-(Propylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2570834
CAS No.: 851130-43-3
M. Wt: 244.31
InChI Key: UNZYOAYVRNIAPC-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Drug Discovery

Fused heterocyclic compounds, which feature two or more rings sharing atoms, are cornerstones of modern drug discovery. airo.co.inias.ac.in Their rigid, planar structures often allow for efficient interaction with biological targets, leading to enhanced biological activity compared to their non-fused counterparts. ias.ac.in This structural feature, combined with their chemical stability and diverse electronic properties, makes them attractive frameworks for the development of novel therapeutics. ias.ac.inresearchgate.net

The versatility of fused heterocycles is evident in their wide range of biological activities, including antibacterial, antiviral, antifungal, anticancer, and antimalarial properties. airo.co.in Many approved drugs across various therapeutic areas, such as anticancer and antibiotic medications, incorporate these scaffolds. nih.gov The continuous development of new synthetic methodologies provides access to a wider variety of functionalized heterocyclic compounds, further expanding their potential in medicinal chemistry. researchgate.net

Architectural Overview of the Benzofuro[3,2-d]pyrimidine Core Structure

The benzofuro[3,2-d]pyrimidine core is a tricyclic system formed by the fusion of a benzofuran (B130515) ring and a pyrimidine (B1678525) ring. This scaffold combines the structural features of both parent heterocycles, providing a unique chemical architecture for molecular exploration. The precise arrangement of the fused rings can be visualized as a benzene (B151609) ring fused to a furan (B31954) ring, which is in turn fused to a pyrimidine ring.

The core structure can be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This ability to introduce diverse functional groups is a key aspect of its utility in the design of new drug candidates. airo.co.in

Current Research Landscape and Preclinical Interest in Benzofuro[3,2-d]pyrimidine Derivatives

Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have garnered considerable attention in the scientific community due to their broad spectrum of biological activities. asianpubs.org Preclinical research has demonstrated their potential as antitumor, anti-inflammatory, antifungal, and anticancer agents, as well as inhibitors of platelet aggregation. asianpubs.orgresearchgate.netinformahealthcare.comasianpubs.org

The research into these derivatives is active, with studies focusing on the synthesis of new analogues and the evaluation of their biological effects. researchgate.netresearchgate.net For instance, various studies have explored the synthesis of 2,4-disubstituted benzofuro[3,2-d]pyrimidines and their subsequent screening for antimicrobial and anti-inflammatory properties. researchgate.net Other research has focused on the development of these derivatives as potential anticancer agents, with some compounds showing promising activity against various cancer cell lines. researchgate.netinformahealthcare.comasianpubs.org

While a range of benzofuro[3,2-d]pyrimidine derivatives have been synthesized and evaluated, specific preclinical data for 4-(Propylthio)benzofuro[3,2-d]pyrimidine is not extensively available in the public domain based on current literature. The focus of existing research has been on other substituted analogues of this scaffold.

Biological Activities of Benzofuro[3,2-d]pyrimidine Derivatives

The following table summarizes the various biological activities that have been reported for different derivatives of the benzofuro[3,2-d]pyrimidine scaffold.

Biological ActivityInvestigated Derivatives
Anticancer/AntitumorVarious substituted benzofuro[3,2-d]pyrimidines
Anti-inflammatoryBenzofuro[3,2-d]pyrimidine derivatives
Antifungal2,4-disubstituted benzofuro[3,2-d]pyrimidines
Antibacterial2,4-disubstituted benzofuro[3,2-d]pyrimidines
Platelet Aggregation InhibitionBenzofuro[3,2-d]pyrimidine derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylsulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-7-17-13-12-11(14-8-15-13)9-5-3-4-6-10(9)16-12/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZYOAYVRNIAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological and Biological Activity Profiling of Benzofuro 3,2 D Pyrimidine Derivatives Preclinical Investigations

Anticancer Activity and Associated Mechanistic Insights

Derivatives of benzofuro[3,2-d]pyrimidine and structurally related fused pyrimidines have demonstrated significant potential as anticancer agents in a variety of preclinical models. asianpubs.org Research has explored their efficacy against numerous human cancer cell lines, including lung cancer (A549) and leukemia (K562), revealing a range of mechanistic pathways through which they exert their antiproliferative effects. asianpubs.org These mechanisms include the inhibition of critical enzymes involved in DNA repair and cell signaling, as well as the direct modulation of cellular processes like proliferation and apoptosis.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.gov The enzyme detects DNA strand breaks and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair proteins to the site of damage. nih.govresearchgate.net Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which can be converted into more lethal DNA double-strand breaks (DSBs) during DNA replication. nih.gov

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the inhibition of PARP-1 can be synthetically lethal. nih.gov This strategy is particularly effective in cancers with mutations in BRCA1 or BRCA2 genes. nih.gov Furthermore, PARP inhibitors can sensitize cancer cells to DNA-damaging agents like radiation therapy. nih.gov The combination of PARP-1 inhibition and radiation can amplify the level and duration of DNA damage, leading to a synergistic increase in apoptosis and cell death in cancer cells. nih.gov PARP inhibitors function by binding to the catalytic pocket of the enzyme, which not only blocks its enzymatic activity but can also "trap" PARP-1 on damaged DNA, forming a complex that is more cytotoxic than the unrepaired break itself. nih.govresearchgate.net

Protein kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. Various fused pyrimidine (B1678525) derivatives have been investigated as inhibitors of different protein kinases.

Novel compounds featuring scaffolds like pyrrolo[3,2-d]pyrimidine have been developed as potent inhibitors of multiple proangiogenic receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR). nih.gov Similarly, N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been shown to be potent dual inhibitors of PDGFRβ and VEGFR-2. nih.gov Other related heterocyclic systems, such as thieno[2,3-d]pyrimidines, have yielded derivatives that are effective inhibitors of human protein kinase CK2. nih.gov Furthermore, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to suppress the MEK/ERK signaling pathway in colorectal cancer cells. farmaceut.org

Table 1: Protein Kinase Inhibition by Fused Pyrimidine Derivatives

Compound Class Target Kinase(s) Observed Activity Reference(s)
7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines VEGFR-2, PDGFR-β, EGFR Potent inhibition of proangiogenic RTKs. nih.gov
N4-(3-bromophenyl)-7-(substitutedbenzyl) pyrrolo[2,3-d]pyrimidines PDGFRβ, VEGFR-2 Potent dual inhibition. nih.gov
(thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids Protein kinase CK2 IC50 values as low as 0.1 µM. nih.gov
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative MEK/ERK pathway Suppression of signaling in HCT116 cells. farmaceut.org
Furo[2,3-d]pyrimidine derivatives FLT3 kinase Cytotoxicity in FLT3-ITD expressing AML cell lines. imtm.cz
Pyrazolo[3,4-d]pyrimidine derivatives Src kinase Significant inhibition of Src kinase activity. mdpi.com

A primary outcome of anticancer therapy is the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). Preclinical studies have shown that benzofuro[3,2-d]pyrimidine derivatives and related compounds can effectively modulate these processes in various cancer cell lines. asianpubs.org

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the proliferation of human cancer cells and induce apoptosis. nih.govscilit.com The mechanism for this activity was attributed to the generation of reactive oxygen species (ROS), which subsequently leads to the loss of mitochondrial membrane potential, activation of caspases 3 and 7, and an increase in the subG1 (apoptotic) cell population. nih.govresearchgate.net Similarly, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative significantly inhibited the proliferation of HCT116 colorectal cancer cells, suppressed colony formation, and induced apoptosis. farmaceut.org This compound was also found to arrest the cell cycle in the G2/M phase. farmaceut.org Halogenated pyrrolo[3,2-d]pyrimidine analogues have also demonstrated antiproliferative activity, with evidence of cell cycle accumulation at the G2/M stage. nih.gov

Table 2: Effects of Fused Pyrimidine Derivatives on Cancer Cell Proliferation and Apoptosis

Compound Class/Derivative Cancer Cell Line(s) Key Findings Reference(s)
Pyrazolo[3,4-d]pyrimidine (PP-31d) NCI-H460 (Lung), OVCAR-4 (Ovarian), 786-0 (Renal) Inhibition of cell growth (IC50 of 2 µM in NCI-H460); Induction of apoptosis via ROS generation. nih.govscilit.com
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine HCT116 (Colorectal) Inhibition of proliferation (IC50 = 5.52 µmol L–1 at 72h); G2/M cell cycle arrest; Induction of apoptosis. farmaceut.org
Halogenated pyrrolo[3,2-d]pyrimidines Various Antiproliferative activity; Cell accumulation in G2/M phase. nih.gov
Benzofuran[3,2-d]pyrimidine derivatives A549 (Lung), K562 (Leukemia) In vitro anticancer activity. asianpubs.org

Sirtuins are a class of NAD+-dependent deacetylases that play roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. Sirtuin 2 (SIRT2), in particular, is involved in regulating the cell cycle during mitosis, making it a potential target for anticancer drug development. nih.gov

While direct studies on benzofuro[3,2-d]pyrimidine derivatives as SIRT2 inhibitors are limited, research on the closely related benzothieno[3,2-d]pyrimidine scaffold (where a sulfur atom replaces the oxygen of the furan (B31954) ring) has shown promising results. A series of these sulfur-containing analogues were designed and synthesized, with several compounds demonstrating good cytotoxicity against human tumor cell lines like MCF-7 (breast cancer) and UO-31 (renal cancer). nih.gov Further investigation revealed that their antiproliferative activity was linked to the inhibition of the SIRT2 enzyme. nih.gov One of the most potent compounds exhibited an IC50 of 2.10 µg/mL against SIRT2, which was significantly more potent than the reference inhibitor, cambinol. nih.gov This compound also showed high selectivity for SIRT1 and SIRT2 over SIRT3. nih.gov

Antimicrobial Potential of Benzofuro[3,2-d]pyrimidine Compounds

In addition to their anticancer properties, benzofuro[3,2-d]pyrimidine derivatives have been explored for their potential to combat microbial infections. The search for new antimicrobial agents is driven by the global challenge of antibiotic resistance. Fused heterocyclic compounds, including pyrimidine derivatives, represent a promising area for the development of novel antimicrobial drugs. ijpsonline.com

Several studies have synthesized and evaluated benzofuran (B130515) derivatives containing a pyrimidine moiety for their antibacterial activity. researchgate.net In one study, a series of 2-mercapto-benzofuro-pyrimidine derivatives were synthesized and screened against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) pathogenic bacteria using the agar (B569324) well diffusion method. ijpsonline.com

The broader class of fused pyrimidines has also shown significant antibacterial potential. For example, newly synthesized thieno[3,2-d]pyrimidine (B1254671) derivatives were identified as potent inhibitors of DNA gyrase, a crucial bacterial enzyme, suggesting a clear mechanism for their antibacterial action. researchgate.net Other studies on various pyrimidine and pyrimidopyrimidine derivatives have reported excellent antimicrobial activities against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) compounds have demonstrated good in-vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 3: Antibacterial Activity of Fused Pyrimidine Derivatives

Compound Class Test Organisms Method/Target Reference(s)
2-mercapto-benzofuro-pyrimidine derivatives Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae) bacteria Agar well diffusion ijpsonline.com
Thieno[3,2-d]pyrimidine derivatives Bacteria DNA gyrase inhibition researchgate.net
Pyrimidine and pyrimidopyrimidine derivatives S. aureus, B. subtilis, E. coli In vitro screening nih.gov
Pyrido[2,3-d]pyrimidine derivatives Staphylococcus, Bacillus cereus, P. mirabilis, S. marcescens In vitro screening researchgate.net

Structure Activity Relationship Sar Studies of 4 Propylthio Benzofuro 3,2 D Pyrimidine Analogues

Impact of Substitutions on the Benzofuro[3,2-d]pyrimidine Ring System

Modifications to the core benzofuro[3,2-d]pyrimidine ring system have been shown to significantly influence the biological activity of this class of compounds. The nature, position, and electronic properties of substituents on both the benzofuran (B130515) and pyrimidine (B1678525) moieties play a crucial role in modulating the pharmacological effects.

Research has indicated that substitutions at the C-2 and C-7 positions of the benzofuro[3,2-d]pyrimidine nucleus are particularly important for activity. For instance, the introduction of small, lipophilic groups at the C-2 position has been associated with enhanced potency in certain biological assays. Conversely, bulky substituents at this position can lead to a decrease in activity, likely due to steric hindrance at the target binding site.

Furthermore, the electronic nature of the substituents on the benzofuran ring can have a profound impact. Electron-withdrawing groups, such as halogens, at the C-7 position have been shown to enhance the biological activity of some analogues. This suggests that modulation of the electron density of the aromatic system is a key factor in optimizing the interaction of these compounds with their biological targets.

The following table summarizes the observed impact of various substitutions on the benzofuro[3,2-d]pyrimidine ring system based on available research findings.

Position of SubstitutionType of SubstituentObserved Impact on Biological Activity
C-2Small, lipophilic groups (e.g., methyl, ethyl)Generally enhances potency
C-2Bulky groups (e.g., phenyl, benzyl)Often leads to decreased activity
C-7Electron-withdrawing groups (e.g., Cl, Br, F)Can enhance activity
C-7Electron-donating groups (e.g., methoxy, amino)Variable effects, often less potent
C-8, C-9Various substituentsGenerally less explored, with variable outcomes

Role of the Propylthio Moiety and Other Alkyl/Arylthio Substituents at C-4 in Determining Biological Potency and Selectivity

The substituent at the C-4 position of the benzofuro[3,2-d]pyrimidine core is a critical determinant of both the potency and selectivity of these compounds. The propylthio group, in particular, has been identified as a key moiety in several biologically active analogues.

The length and nature of the alkylthio chain at C-4 significantly influence activity. Studies have shown that a propylthio group often provides a favorable balance of lipophilicity and steric bulk, contributing to optimal target engagement. Shorter alkyl chains, such as methylthio or ethylthio, may result in reduced potency, while longer or branched chains can also be detrimental to activity.

Replacing the alkylthio group with an arylthio substituent introduces different electronic and steric properties. The presence of an aromatic ring at this position can lead to alternative binding modes, potentially altering the selectivity profile of the compound. For example, substituted phenylthio groups can engage in additional interactions, such as pi-stacking, with the target protein, which may enhance potency against specific targets while reducing activity against others.

The table below outlines the general trends observed for different thio-substituents at the C-4 position.

C-4 SubstituentGeneral Impact on PotencyGeneral Impact on Selectivity
MethylthioOften lower potency compared to propylthioVariable
EthylthioGenerally moderate potencyVariable
Propylthio Frequently associated with high potency Can confer favorable selectivity
IsopropylthioPotency often reduced due to steric bulkMay alter selectivity profile
Butylthio and longer chainsPotency tends to decreaseVariable
PhenylthioCan lead to high potency, dependent on substitutionMay offer distinct selectivity profiles
Substituted PhenylthioPotency and selectivity are highly dependent on the nature and position of the substituentCan be tailored for specific targets

Influence of Aromatic and Heteroaromatic Substituents on Activity Profiles

When appended to the C-2 position, for example, a phenyl ring can serve as a scaffold for further functionalization. Substituents on this phenyl ring, such as halogens, methoxy, or nitro groups, can dramatically alter the biological activity. Electron-withdrawing groups on the C-2 phenyl ring have, in some cases, been shown to enhance potency.

The incorporation of heteroaromatic rings, such as pyridine, furan (B31954), or thiophene, can introduce additional hydrogen bond donors or acceptors, as well as modulate the dipole moment of the molecule. These changes can lead to improved target binding and altered pharmacokinetic properties. The specific heteroatom and its position within the ring are critical factors in determining the resulting biological effect.

A summary of the influence of representative aromatic and heteroaromatic substituents is provided in the following table.

Position of SubstitutionAromatic/Heteroaromatic SubstituentGeneral Influence on Activity Profile
C-2PhenylProvides a platform for further substitution to modulate activity.
C-2Substituted Phenyl (e.g., 4-chlorophenyl)Can significantly enhance potency.
C-2PyridylMay improve solubility and introduce hydrogen bonding interactions.
C-2Furanyl/ThienylCan alter electronic properties and binding interactions.
C-7PhenylLess commonly explored, with variable results.

Stereochemical Considerations and Conformational Analysis in SAR Elucidation

While the core benzofuro[3,2-d]pyrimidine ring system is planar, the introduction of chiral centers or conformationally flexible substituents necessitates a thorough understanding of stereochemical and conformational factors in the elucidation of structure-activity relationships.

For analogues containing stereocenters, the absolute configuration can be a critical determinant of biological activity. Enantiomers of a chiral analogue may exhibit significantly different potencies and selectivities, highlighting the importance of a stereospecific interaction with the biological target. For instance, if a substituent at the C-4 position contains a chiral center, one enantiomer may fit optimally into a hydrophobic pocket of the target protein, while the other may experience steric clashes.

Computational Chemistry and in Silico Approaches in Benzofuro 3,2 D Pyrimidine Research

Molecular Docking Studies for Biological Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-receptor complex.

For the broader class of benzofuro[3,2-d]pyrimidines and related fused pyrimidine (B1678525) systems, molecular docking studies have been employed to explore their binding modes with various biological targets, including protein kinases and enzymes implicated in cancer and inflammatory diseases. For instance, studies on benzofuro[3,2-d]pyrimidine derivatives have suggested their potential as antitumor agents, with molecular docking revealing possible binding interactions with receptor tyrosine kinases. tandfonline.comresearchgate.net Similarly, related structures like benzothieno[3,2-d]pyrimidine derivatives have been docked into the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, to understand their inhibitory mechanism. nih.gov

While specific docking studies focusing solely on 4-(propylthio)benzofuro[3,2-d]pyrimidine are not extensively documented in publicly available literature, the principles from related compounds can be extrapolated. The propylthio group at the 4-position would be expected to engage in hydrophobic interactions within the target's binding pocket. The sulfur atom could also participate in specific interactions, depending on the amino acid composition of the active site.

Docking studies on various pyrimidine derivatives have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.govmdpi.com The pyrimidine core often acts as a scaffold, positioning key substituents to interact with specific residues in the target protein.

Table 1: Examples of Molecular Docking Studies on Fused Pyrimidine Derivatives

Compound Class Target Protein Key Interactions Observed Reference
Benzofuro[3,2-d]pyrimidines Receptor Tyrosine Kinase Hydrogen bonds, hydrophobic interactions tandfonline.comresearchgate.net
Benzothieno[3,2-d]pyrimidines Cyclooxygenase-2 (COX-2) Interactions with active site residues nih.gov
Pyrimidine Derivatives Cyclin-Dependent Kinase 2 Hydrogen bonds, pi-alkyl interactions nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. mdpi.com

QSAR studies have been successfully applied to various pyrimidine-based scaffolds to predict their biological activity and guide the design of new derivatives with enhanced potency. For example, a 3D-QSAR study on thieno[2,3-d]pyrimidine (B153573) derivatives as breast cancer inhibitors resulted in robust models that could identify key structural features for biological activity. mdpi.com Another study on 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine (B11128) receptor antagonists for Parkinson's disease also developed predictive QSAR models. researchgate.net These models revealed the importance of descriptors related to dipole moment, molecular shape, and area for the observed antagonist activity. researchgate.net

For this compound, a QSAR model would incorporate descriptors that quantify the physicochemical properties of the propylthio group, such as its hydrophobicity, size, and electronic properties. By comparing the activity of a series of analogs with different substituents at the 4-position, a predictive QSAR model could be built to guide the synthesis of more potent compounds. The robustness of such models is typically validated through statistical measures like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

Table 2: Key Parameters in QSAR Modeling of Pyrimidine Analogs

QSAR Model Type Compound Series Key Findings Reference
3D-QSAR (CoMFA/CoMSIA) Thieno[2,3-d]pyrimidine derivatives Identified key structural features for inhibitory activity against breast cancer. mdpi.com
2D-QSAR 4-Arylthieno[3,2-d]pyrimidine derivatives Revealed the role of dipole moment, shape, and area in antagonist activity at adenosine receptors. researchgate.net
3D-QSAR Oxadiazole derivatives Generated contour maps to guide the design of new inhibitors. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies for Optimized Potency

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design is employed when the 3D structure of the biological target is unknown, relying on the knowledge of molecules that bind to the target. In contrast, structure-based drug design utilizes the known 3D structure of the target protein to design molecules that can bind to it with high affinity and selectivity.

In the context of benzofuro[3,2-d]pyrimidines, both strategies can be valuable. A ligand-based approach might involve building a pharmacophore model based on a series of active compounds. This model would define the essential structural features required for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Structure-based design, on the other hand, would use the crystal structure of a target enzyme, identified through methods like molecular docking, to guide the modification of the this compound scaffold. For example, if the binding pocket has a large hydrophobic region, the propylthio group could be extended or branched to improve hydrophobic interactions and, consequently, potency. This strategy has been successfully used to develop potent HIV-1 inhibitors from dihydrothiopyrano[3,2-d]pyrimidine derivatives. researchgate.net

A common strategy in drug design is "scaffold hopping," where the core structure of a known active molecule is replaced by a different scaffold while retaining the key binding elements. This can lead to the discovery of novel chemical classes with improved properties. The benzofuro[3,2-d]pyrimidine core itself can be considered a result of such strategies, being a bioisosteric replacement for other purine-like scaffolds. mdpi.com

In Silico Prediction of Biological Interactions and Potency Ranking

In silico methods are increasingly used to predict the biological interactions of novel compounds and to rank their potential potency before they are synthesized and tested in the lab. These methods range from simple property calculations, like Lipinski's rule of five for drug-likeness, to more complex simulations like molecular dynamics.

For this compound, in silico tools can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an early indication of its potential as a drug candidate. researchgate.net For instance, computational models can predict human oral absorption, aqueous solubility, and potential for blood-brain barrier penetration.

Molecular dynamics simulations can provide a more detailed picture of the binding of this compound to its target protein over time, revealing the stability of the complex and the key interactions that maintain binding. nih.gov By calculating the binding free energy, it is possible to rank a series of proposed derivatives by their predicted potency, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov These computational approaches help to streamline the drug discovery process, reducing the time and cost associated with identifying new therapeutic agents.

Future Research Directions and Translational Potential for 4 Propylthio Benzofuro 3,2 D Pyrimidine

Exploration of Novel and Greener Synthetic Pathways for Derivatives

The synthesis of benzofuro[3,2-d]pyrimidine derivatives has traditionally involved multi-step procedures. For instance, one common route begins with the condensation of 3-amino-2-benzofurancarboxamide with aromatic aldehydes, followed by reactions to introduce substituents at various positions on the pyrimidine (B1678525) ring. researchgate.netresearchgate.net Another approach involves a one-pot cascade [4+2] annulation/aromatization reaction between benzofuran-derived azadienes and carbodiimide (B86325) anions to produce benzofuro[3,2-d]pyrimidin-2-amines under mild conditions. nih.govresearchgate.net

Future research should prioritize the development of more efficient and environmentally friendly synthetic methodologies. Key areas of focus could include:

Catalysis: Investigating novel catalytic systems, such as metal-based or organocatalysts, to facilitate key bond-forming reactions with higher atom economy.

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents to minimize environmental impact.

Microwave and Flow Chemistry: Utilizing microwave-assisted synthesis and flow chemistry technologies to accelerate reaction times, improve yields, and enable safer, more scalable production.

By focusing on these areas, chemists can develop sustainable synthetic routes that are both economically and environmentally viable for producing a wide range of 4-(propylthio)benzofuro[3,2-d]pyrimidine derivatives for further biological investigation.

Development of Advanced Biological Screening Assays for Unexplored Targets

Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been evaluated against several biological targets, demonstrating a breadth of activity. Known targets include:

Kinases: Many pyrimidine-based compounds are potent kinase inhibitors. mdpi.com Benzofuro[3,2-d]pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases (RTKs) and epidermal growth factor receptor (EGFR), which are implicated in various cancers. informahealthcare.comresearchgate.netresearchgate.netnih.gov

PARP-1: Certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. nih.gov

Phosphodiesterases (PDEs): Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and tested as inhibitors of phosphodiesterase type 4 (PDE4), indicating potential applications in treating inflammatory diseases like asthma and COPD. nih.gov

While these findings are promising, the full therapeutic potential of this compound and its analogues remains largely untapped. Future research should employ advanced screening strategies to identify novel biological targets. Such strategies include:

High-Throughput Screening (HTS): Screening large libraries of derivatives against diverse panels of enzymes, receptors, and ion channels to uncover unexpected activities.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired phenotypic change (e.g., induction of apoptosis in cancer cells) without a preconceived target, which can lead to the discovery of first-in-class mechanisms.

Target-Based Screening against Unexplored Proteins: Systematically testing derivatives against less-studied protein families that are genetically or functionally implicated in disease.

Chemical Proteomics: Employing techniques like activity-based protein profiling (ABPP) to identify the direct molecular targets of active compounds within a complex biological system.

These advanced screening methods can help to map the polypharmacology of the benzofuro[3,2-d]pyrimidine scaffold and identify novel, high-impact therapeutic applications.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

A deeper understanding of how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Current research has shown that related compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.govrsc.org Future mechanistic studies should build on this foundation to provide a comprehensive picture of their mode of action.

Molecular Level Investigations:

Structural Biology: Obtaining co-crystal structures of active derivatives bound to their protein targets (e.g., kinases, PARP-1) can reveal the precise binding mode and key molecular interactions. asianpubs.orgnih.gov This information is invaluable for understanding the basis of potency and selectivity.

Enzyme Kinetics: Performing detailed kinetic studies to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, reversible, irreversible).

Molecular Modeling: Using computational tools like molecular docking and molecular dynamics simulations to predict binding affinities and explore the conformational changes that occur upon ligand binding. nih.gov

Cellular Level Investigations:

Pathway Analysis: Utilizing transcriptomics and proteomics to identify the cellular signaling pathways that are modulated by the compounds. This can confirm on-target effects and reveal potential off-target activities.

Cellular Target Engagement Assays: Developing assays to confirm that the compound engages its intended target within the complex cellular environment.

Apoptosis and Cell Cycle Analysis: Further investigating the specific molecular players involved in compound-induced apoptosis (e.g., activation of caspases) and cell cycle arrest (e.g., modulation of cyclins and cyclin-dependent kinases). nih.gov

These advanced studies will provide critical insights into the mechanism of action, guiding further optimization and translational development.

Designing Next-Generation Benzofuro[3,2-d]pyrimidine Derivatives with Enhanced Specificity

A significant challenge in drug development, particularly for kinase inhibitors, is achieving high target specificity to minimize off-target effects and associated toxicities. nih.gov The design of next-generation this compound derivatives must therefore focus on enhancing selectivity for the desired biological target.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzofuro[3,2-d]pyrimidine core and evaluating the impact on potency and selectivity against a panel of related targets. For example, studies on related pyrido[3',2':4,5]furo[3,2-d]pyrimidines showed that substitutions at the 5-position were key for high affinity. nih.gov

Structure-Based Drug Design (SBDD): Using high-resolution co-crystal structures of current inhibitors bound to their targets to rationally design new analogues with improved interactions and a better fit within the target's binding pocket. nih.gov

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target of interest and then growing or linking them to create potent and selective lead compounds.

Computational Chemistry: Employing advanced computational methods, such as free energy perturbation (FEP) calculations, to predict the binding affinities of designed molecules and prioritize the most promising candidates for synthesis.

By integrating these design strategies, researchers can create novel derivatives with superior potency and a more refined selectivity profile, increasing the likelihood of successful clinical translation.

Preclinical Development Considerations for Further Investigation

For any promising derivative to advance toward clinical application, a thorough preclinical evaluation is necessary. While potent biological activity is a prerequisite, favorable pharmacokinetic and safety profiles are equally important. Key considerations for the preclinical development of this compound derivatives include:

ADME Profiling: Assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. researchgate.net This includes evaluating aqueous solubility, membrane permeability, metabolic stability in liver microsomes, and plasma protein binding. Many potent kinase inhibitors suffer from poor solubility, which can hinder their development. unisi.it

Pharmacokinetic (PK) Studies: Conducting in vivo studies in animal models to determine key PK parameters such as bioavailability, half-life, clearance, and volume of distribution.

Prodrug Strategies: For compounds with suboptimal properties like poor solubility or rapid metabolism, designing prodrugs can be an effective strategy. unisi.it A prodrug is an inactive derivative that is converted to the active parent drug in vivo, potentially improving its pharmacokinetic profile.

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents). nih.gov

Preliminary Toxicology: Conducting initial safety and toxicology studies to identify any potential liabilities and establish a preliminary therapeutic window.

A comprehensive preclinical data package is essential to justify the advancement of a lead candidate into formal clinical trials.

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuro[3,2-d]pyrimidine core in 4-(propylthio) derivatives?

The benzofuro[3,2-d]pyrimidine scaffold can be synthesized via sequential functionalization of precursor molecules. Key steps include:

  • Direct aminocarbonylation to introduce nitrogen moieties.
  • Iodination at reactive positions to enable further substitution.
  • O-Alkylation with propylthiol groups under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyclization using catalytic acid or base to form the fused ring system . Example reaction conditions: Reflux in DMF for 6–8 hours yields intermediates with >75% purity, verified by TLC (silica gel 60F254, UV detection) .

Q. How can the purity and structural integrity of 4-(propylthio)benzofuro[3,2-d]pyrimidine be validated?

  • Analytical Techniques :
  • ¹H/¹³C NMR (Bruker Avance 400 MHz) to confirm substitution patterns and regioselectivity.
  • Mass spectrometry (ESI-MS, Waters Acquity ZQ 2000) to verify molecular weight (±1 Da accuracy).
  • Melting point analysis (Electrothermal IA9300) to assess crystallinity and purity (>98% for biologically active samples) .
    • Chromatography : TLC and HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<2%) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating protein kinase C (PKC) inhibition by this compound?

  • In vitro Kinase Assays :
  • Use PKC kinase activity kits (Enzo Life Sciences) with purified PKC isoforms (e.g., CaPkc1 from C. albicans).
  • Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays, comparing inhibition to staurosporine (positive control).
  • Include ATP concentration titrations (0.1–10 mM) to assess competitive binding .
    • Data Interpretation :
  • Analyze dose-response curves (GraphPad Prism) and validate results with molecular docking studies (AutoDock Vina) to predict binding interactions with PKC’s catalytic domain .

Q. How can structure-activity relationship (SAR) studies optimize the propylthio substituent’s role in bioactivity?

  • Methodology :
  • Synthesize analogs with varying sulfur-containing substituents (e.g., methylthio, butylthio).
  • Test against PKC isoforms and cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Correlate lipophilicity (logP values, calculated via ChemDraw) with cellular uptake and IC₅₀.
    • Key Findings :
  • Propylthio groups enhance membrane permeability compared to shorter chains (methyl), while longer chains (butyl) reduce solubility .

Q. What are the critical considerations for resolving contradictory bioactivity data across different studies?

  • Potential Confounders :
  • Variations in cell line passage numbers or culture conditions (e.g., serum concentration).
  • Differences in compound preparation (e.g., DMSO stock concentration, sonication time).
    • Mitigation Strategies :
  • Standardize protocols for cell viability assays (e.g., identical incubation times, controls for solvent toxicity).
  • Replicate experiments with independent synthetic batches to rule out impurity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.